molecular formula C11H14ClNO2 B2628866 3-Chlorophenyl diethylcarbamate CAS No. 159390-33-7

3-Chlorophenyl diethylcarbamate

Cat. No. B2628866
Key on ui cas rn: 159390-33-7
M. Wt: 227.69
InChI Key: YJDXHGKOGQAIGG-UHFFFAOYSA-N
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Patent
US08785638B2

Procedure details

To a solution of 3-chlorophenol (10 g; 78 mmol) in dry tetrahydrofuran (78 ml) under a nitrogen atmosphere was added sodium hydride (60% in oil) (6.22 g; 156 mmol) in small portions. The reaction was stirred at room temperature for 1 h and diethylcarbamic chloride (19.71 ml; 156 mmol) was slowly added and the reaction was stirred at room temperature for 21 h. The reaction was quenched with water, concentrated under reduced pressure, extracted with ethyl acetate. The combined organic layers were washed with brine, dried over magnesium sulphate, filtered and concentrated under reduced pressure. Purification by flash-chromatography on silica gel using a gradient of ethyl acetate (0-40%) in heptane furnished 9.86 g (56%) of 3-chlorophenyl diethylcarbamate.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.22 g
Type
reactant
Reaction Step One
Quantity
78 mL
Type
solvent
Reaction Step One
Quantity
19.71 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[H-].[Na+].[CH2:11]([N:13]([CH2:17][CH3:18])[C:14](Cl)=[O:15])[CH3:12]>O1CCCC1>[CH2:11]([N:13]([CH2:17][CH3:18])[C:14](=[O:15])[O:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Cl:1])[CH:3]=1)[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)O
Name
Quantity
6.22 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
78 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
19.71 mL
Type
reactant
Smiles
C(C)N(C(=O)Cl)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature for 21 h
Duration
21 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash-chromatography on silica gel using a gradient of ethyl acetate (0-40%) in heptane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)N(C(OC1=CC(=CC=C1)Cl)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 9.86 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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